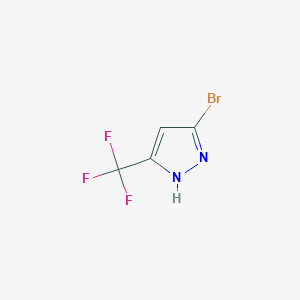

3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-bromo-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULONMXISWOZBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93608-11-8 | |

| Record name | 3-Bromo-5-(trifluoromethyl)-1h-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of a bromine atom and a trifluoromethyl group on the pyrazole scaffold provides a unique combination of reactivity and physicochemical properties. The trifluoromethyl moiety is well-known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized feature in drug design.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling and substitution reactions for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in synthesis and analysis.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 93608-11-8 | [5] |

| Molecular Formula | C₄H₂BrF₃N₂ | [5] |

| Molecular Weight | 214.97 g/mol | [5] |

| Appearance | White to off-white solid | [2][3][4] |

| Purity | ≥97% (typical) | [5] |

| Predicted Boiling Point | ~242 °C | N/A |

| Predicted pKa | ~9.83 | N/A |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. | N/A |

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not extensively published. However, based on the analysis of related pyrazole derivatives, the following spectral characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, featuring a singlet for the C4-H proton of the pyrazole ring, likely in the range of δ 6.5-7.0 ppm. The N-H proton will appear as a broad singlet at a variable chemical shift, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The carbon bearing the trifluoromethyl group (C5) will appear as a quartet due to C-F coupling. The brominated carbon (C3) and the C4 carbon will also have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region), and C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ range).[6][7][8]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[9][10] The molecular ion peak would be observed at m/z corresponding to C₄H₂BrF₃N₂. Fragmentation may involve the loss of Br, CF₃, or HCN moieties.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two common strategies are the cyclocondensation of a trifluoromethylated β-diketone followed by bromination, and the direct bromination of a pre-existing trifluoromethyl pyrazole.

Synthesis via Cyclocondensation and Bromination

This is a robust and widely applicable method for constructing the pyrazole ring system.[11][12] The general workflow is depicted below:

Figure 1: General workflow for the synthesis of this compound via cyclocondensation and subsequent bromination.

Experimental Protocol:

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

-

To a solution of a suitable trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione) (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(trifluoromethyl)-1H-pyrazole.

Step 2: Bromination of 3-(Trifluoromethyl)-1H-pyrazole

-

Dissolve the 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices: The use of ethanol as a solvent in the cyclocondensation step is common as it is a polar protic solvent that facilitates the reaction between the diketone and hydrazine. NBS is a preferred brominating agent for this type of reaction as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, often leading to high regioselectivity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the bromine atom, which can be readily displaced or engaged in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.[13][14][15][16][17]

Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-aryl-5-(trifluoromethyl)-1H-pyrazole.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the pyrazole ring and the trifluoromethyl group facilitates nucleophilic aromatic substitution (SNA) at the bromine-bearing carbon.[18][19][20][21][22] This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, to further functionalize the pyrazole core.

Applications in Research and Development

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active compounds.

Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[23] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability and cell membrane permeability.[24] Consequently, derivatives of this compound are actively investigated as potential therapeutic agents, including:

-

Anti-inflammatory agents: As potential inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[25]

-

Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.

-

Antimicrobial and Antifungal agents: Targeting essential enzymes in pathogens.[26]

Agrochemicals

Trifluoromethylated pyrazoles are also prominent in the agrochemical industry, with many commercial pesticides and herbicides containing this motif.[27] The trifluoromethyl group contributes to the potency and stability of these compounds in environmental conditions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in cross-coupling and nucleophilic substitution reactions, combined with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance in the fields of drug discovery and agrochemical development. This guide provides a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. visnav.in [visnav.in]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-Bromo-3-(trifluoromethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-<i>a</i>]pyrimidin-5(4<i>H<… [ouci.dntb.gov.ua]

- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Formal nucleophilic substitution of bromocyclopropanes with azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. youtube.com [youtube.com]

- 23. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. thieme-connect.com [thieme-connect.com]

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: Synthesis, Structure, and Application

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Heterocycles

The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, trifluoromethylated pyrazoles stand out as "privileged structures," frequently appearing in a wide array of biologically active compounds. This guide focuses on a particularly versatile and reactive intermediate: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole . Our objective is to provide not just a compilation of data, but a cohesive understanding of its molecular architecture, synthesis, and reactivity, thereby empowering its strategic deployment in research and development.

Molecular Structure and Physicochemical Properties

This compound is a five-membered aromatic heterocycle characterized by two adjacent nitrogen atoms, a bromine atom at the 3-position, and a trifluoromethyl group at the 5-position. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, impacting its reactivity and the acidity of the N-H proton.

The tautomeric nature of N-unsubstituted pyrazoles is a key feature. This compound exists as a mixture of two tautomers: this compound and 5-bromo-3-(trifluoromethyl)-1H-pyrazole. While often named interchangeably, the 3-bromo-5-(trifluoromethyl) tautomer is generally considered the more stable form due to the electronic influence of the substituents. For the purpose of this guide, we will refer to the compound as this compound, acknowledging its tautomeric equilibrium.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 93608-11-8 | [1] |

| Molecular Formula | C₄H₂BrF₃N₂ | [1] |

| Molecular Weight | 214.97 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

While a specific X-ray crystal structure for this compound is not publicly available, analysis of related substituted pyrazole structures reveals a planar ring system.[2][3] The bond lengths and angles are characteristic of an aromatic heterocycle, with the C-Br and C-CF₃ bonds positioned for diverse chemical transformations.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is logically approached in two key stages: the formation of the 3-(trifluoromethyl)-1H-pyrazole core, followed by regioselective bromination. This strategy allows for the controlled introduction of the key functional groups.

Synthesis of the 3-(Trifluoromethyl)-1H-pyrazole Core

The most common and industrially scalable method for constructing the trifluoromethyl-pyrazole ring is the condensation of a trifluoromethylated 1,3-dicarbonyl equivalent with hydrazine. A frequently used starting material is 4,4,4-trifluoro-1-(but-2-en-2-yloxy)butane-1,3-dione or a related trifluoro-β-diketone.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

-

Rationale: This reaction leverages the classical Knorr pyrazole synthesis, where a β-dicarbonyl compound reacts with a hydrazine to form the pyrazole ring. The use of hydrazine hydrate provides the N-unsubstituted pyrazole.

-

Step 1: Reaction Setup. In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with 4,4,4-trifluoroacetoacetate (1.0 eq).

-

Step 2: Addition of Hydrazine. Hydrazine hydrate (1.1 eq) is added dropwise to the stirred solution. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Step 3: Cyclization. After the initial reaction subsides, the mixture is heated to reflux for 2-4 hours to ensure complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Isolation. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by distillation or recrystallization, to yield 3-(trifluoromethyl)-1H-pyrazole.[4]

Regioselective Bromination

With the 3-(trifluoromethyl)-1H-pyrazole core in hand, the next critical step is the introduction of the bromine atom at the 3-position. Direct bromination of pyrazoles can be complex due to the presence of multiple reactive sites. However, the electron-withdrawing trifluoromethyl group deactivates the adjacent C-5 position towards electrophilic attack, favoring substitution at the C-3 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering milder conditions and higher selectivity compared to elemental bromine.[5][6]

Experimental Protocol: Synthesis of this compound

-

Rationale: This protocol is based on the established methodology for the bromination of electron-deficient pyrazoles.[5][6] NBS provides a source of electrophilic bromine, and the reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Step 1: Dissolution. 3-(Trifluoromethyl)-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or dichloromethane, in a reaction flask.

-

Step 2: Reagent Addition. N-Bromosuccinimide (1.05 eq) is added portion-wise to the stirred solution at room temperature.

-

Step 3: Reaction Monitoring. The reaction is stirred at room temperature for several hours, or until TLC analysis indicates complete consumption of the starting material.

-

Step 4: Quenching and Extraction. The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Step 5: Purification. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel or recrystallization to afford this compound as a solid.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the proton at the C-4 position of the pyrazole ring and a broad singlet for the N-H proton. The exact chemical shift of the C-4 proton will be influenced by the two electron-withdrawing substituents.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence and integrity of the trifluoromethyl group.[7][8] It will exhibit a singlet at a characteristic chemical shift for a CF₃ group attached to a pyrazole ring.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The C-Br bond, the N-H group, and the pyrazole ring itself offer multiple avenues for derivatization.

Reactions at the C-Br Bond: A Gateway to Diverse Scaffolds

The bromine atom at the 3-position is the primary handle for introducing molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromopyrazole with an organoboron reagent (boronic acid or ester). This is a highly robust and functional-group-tolerant method for introducing aryl or heteroaryl substituents at the 3-position.[10][11][12]

-

Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the bromopyrazole and an alkene, providing access to vinyl-substituted pyrazoles.[13][14] These products can be further elaborated, for instance, through hydrogenation or oxidation.

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the bromopyrazole with a wide range of primary and secondary amines.[15][16][17][18][19] It is a go-to method for synthesizing 3-amino-pyrazole derivatives, which are common motifs in pharmacologically active molecules.

Reactions at the N-H Position

The acidic proton on the pyrazole nitrogen can be readily removed by a base, allowing for N-alkylation or N-arylation. This provides a straightforward method to block the N-H position or to introduce substituents that can modulate the molecule's solubility and pharmacokinetic properties.

Applications in Drug Discovery and Agrochemicals

The 3-bromo-5-(trifluoromethyl)pyrazole scaffold is a highly sought-after building block in the synthesis of complex molecules with potential biological activity. The trifluoromethyl group often enhances metabolic stability and cell permeability, while the pyrazole core can engage in crucial hydrogen bonding interactions with protein targets.[20][21]

-

Pharmaceuticals: While specific, named drugs directly synthesized from this intermediate are not prominently disclosed in the public domain, numerous patents cite its use in the preparation of inhibitors for a range of therapeutic targets, including kinases and other enzymes implicated in cancer and inflammatory diseases.[22][23] The ability to readily diversify the 3-position through cross-coupling makes it an ideal starting point for library synthesis in lead optimization campaigns.

-

Agrochemicals: The trifluoromethylpyrazole motif is a well-established toxophore in many successful pesticides.[24][25] For instance, related structures are found in insecticides and fungicides. The bromine atom in this compound serves as a convenient attachment point for the synthesis of novel pesticide candidates, allowing for the exploration of new chemical space in the quest for more effective and environmentally benign crop protection agents.

Conclusion and Future Outlook

This compound is a quintessential example of a modern chemical building block: a compact, functionalized heterocycle endowed with the unique properties of fluorine. Its well-defined reactivity, particularly the capacity for palladium-catalyzed cross-coupling at the C-3 position, provides a reliable and versatile platform for the synthesis of a diverse array of more complex molecules. For researchers and drug development professionals, a thorough understanding of the synthesis, structure, and reactivity of this intermediate is not merely academic; it is a practical prerequisite for the rational design of the next generation of pharmaceuticals and agrochemicals. As the demand for novel, high-performing chemical entities continues to grow, the strategic application of such powerful building blocks will undoubtedly remain at the forefront of innovation.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. [PDF] Synthesis and Crystal Structures of N-Substituted Pyrazolines | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR [m.chemicalbook.com]

- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. azom.com [azom.com]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 14. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jk-sci.com [jk-sci.com]

- 20. nbinno.com [nbinno.com]

- 21. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone - Google Patents [patents.google.com]

- 23. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 24. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Abstract

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a highly valuable heterocyclic building block, or synthon, pivotal in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group, allows for diverse downstream functionalization, making it a key intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the strategic synthesis of this specific regioisomer, focusing on the robust and regioselective cyclocondensation pathway. We will delve into the mechanistic principles governing the reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization and safety.

Chapter 1: Introduction to this compound

The pyrazole core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] When combined with a bromine atom at the C3 position, the resulting this compound becomes a versatile intermediate. The bromine can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira), while the pyrazole's nitrogen atoms offer sites for further substitution, enabling the construction of extensive and diverse chemical libraries for screening.

Chapter 2: Retrosynthetic Analysis & Strategic Considerations

Achieving the precise 3-bromo-5-trifluoromethyl arrangement is a non-trivial synthetic challenge. The primary obstacle is controlling the regiochemistry. A naive approach, such as the direct bromination of 5-(trifluoromethyl)-1H-pyrazole, is generally not a viable strategy. Electrophilic aromatic substitution on the pyrazole ring is electronically directed to the C4 position, which would yield the undesired 4-bromo isomer.

Therefore, a more robust strategy is required, one where the regiochemistry is pre-determined by the starting materials. The most effective retrosynthetic disconnection leads to a cyclocondensation reaction, specifically the Knorr pyrazole synthesis, between hydrazine and a suitably functionalized 1,3-dicarbonyl compound.

Diagram 1: Retrosynthetic analysis of this compound.

This guide will focus on the superior cyclocondensation strategy (Pathway B), which ensures the bromine and trifluoromethyl groups are locked into the desired 3 and 5 positions, respectively.

Chapter 3: Detailed Synthesis Protocol (Cyclocondensation Approach)

The cornerstone of this synthesis is the reaction between hydrazine and a 1,3-dicarbonyl precursor that already contains the necessary trifluoromethyl and bromo functionalities at the correct positions. A suitable precursor is 4-bromo-1,1,1-trifluorobutane-2,4-dione (BTFA).

Principle of the Reaction

The reaction is a classic Paal-Knorr type synthesis. Hydrazine, a dinucleophile, attacks the two electrophilic carbonyl carbons of the diketone. The initial attack is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[1]

Causality of Regioselectivity

The regiochemical outcome is dictated by the differential reactivity of the two carbonyl groups in the asymmetric diketone precursor. The carbonyl carbon adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic and thus more susceptible to the initial nucleophilic attack by a hydrazine nitrogen atom. The subsequent cyclization and dehydration cascade then proceeds in a controlled manner, reliably yielding the 5-(trifluoromethyl) isomer.

// Nodes for reactants and products Reactants [label="4-Bromo-1,1,1-trifluorobutane-2,4-dione + Hydrazine"]; Intermediate1 [label="Hydrazone Intermediate\n(Attack at CF3-adjacent carbonyl)"]; Intermediate2 [label="Cyclized Hemiaminal"]; Product [label="this compound\n+ 2 H₂O", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Reactants -> Intermediate1 [label="1. Nucleophilic\nAttack"]; Intermediate1 -> Intermediate2 [label="2. Intramolecular\nCyclization"]; Intermediate2 -> Product [label="3. Dehydration"]; }

Diagram 2: Simplified workflow of the cyclocondensation reaction.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood. Hydrazine is highly toxic and carcinogenic.

Step 1: Reaction Setup

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-1,1,1-trifluorobutane-2,4-dione (BTFA) (1.0 eq).

-

Add ethanol (approx. 5 volumes, e.g., 5 mL per gram of BTFA) as the solvent. The choice of a polar protic solvent like ethanol is crucial as it effectively solvates the reactants and facilitates the proton transfer steps inherent in the mechanism.

-

Begin stirring the mixture under a gentle flow of nitrogen gas.

Step 2: Addition of Hydrazine

-

Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Causality: A slight molar excess of hydrazine ensures the complete consumption of the more valuable diketone precursor. The addition should be slow to control the initial exotherm of the reaction.

Step 3: Reaction and Monitoring

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol).

-

Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Step 4: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a beaker containing ice-cold water (approx. 10 volumes). The product, being organic, will precipitate out of the aqueous solution.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Isolate the crude solid product by vacuum filtration, washing the filter cake with cold water to remove any residual hydrazine and inorganic salts.

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture.

-

Dry the purified white to off-white solid product under vacuum to yield this compound.

Chapter 4: Data Summary and Characterization

Quantitative Data

| Parameter | Value/Compound | Molar Eq. | Purpose |

| Reactant 1 | 4-Bromo-1,1,1-trifluorobutane-2,4-dione | 1.0 | Key Precursor |

| Reactant 2 | Hydrazine Hydrate | 1.1 | Nitrogen Source |

| Solvent | Ethanol | ~5 volumes | Reaction Medium |

| Temperature | Reflux (~78 °C) | N/A | Increase Reaction Rate |

| Time | 2-4 hours | N/A | Drive to Completion |

| Expected Yield | 75-90% | N/A | Varies with scale and purity |

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the pyrazole ring proton and the N-H proton.

-

¹³C NMR: Will confirm the presence of the CF₃ carbon and the two pyrazole carbons.

-

¹⁹F NMR: Will show a singlet corresponding to the CF₃ group.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass, including the characteristic isotopic pattern for a bromine-containing compound.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Among these, trifluoromethylated pyrazoles have emerged as a "privileged scaffold," underpinning the development of numerous therapeutic agents with enhanced pharmacological profiles. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of trifluoromethylated pyrazoles. We will delve into the fundamental contributions of fluorine chemistry to drug design, trace the genesis of synthetic methodologies for constructing the trifluoromethylated pyrazole core, and examine the chemical principles that have guided their journey from laboratory curiosities to blockbuster drugs. This guide is intended to provide researchers and drug development professionals with a thorough understanding of the foundational science and historical context that continue to drive innovation in this critical area of pharmaceutical research.

The Strategic Advantage of Fluorine in Drug Design: A Prelude to Trifluoromethylated Pyrazoles

The introduction of fluorine into organic molecules has become a powerful and widely adopted strategy in drug discovery. The unique properties of the fluorine atom and the trifluoromethyl group (CF₃) can profoundly and beneficially alter the physicochemical and pharmacological properties of a parent compound.[1][2][3] The CF₃ group, in particular, is prized for its ability to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug molecule.[1]

-

Increase Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its biological target.[1][2] This property is crucial for oral bioavailability and central nervous system penetration.

-

Modulate Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ group can significantly alter the pKa of nearby acidic or basic functional groups.[2] This modulation can be critical for optimizing drug-receptor interactions and solubility.

-

Improve Binding Affinity: The CF₃ group can participate in various non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, thereby enhancing binding affinity and potency.[2][4]

The pyrazole nucleus itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile scaffold found in numerous biologically active compounds and approved drugs due to its metabolic stability and ability to act as a bioisostere for other functional groups.[5][6] The combination of the robust pyrazole core with the advantageous properties of the trifluoromethyl group has given rise to a class of compounds with exceptional therapeutic potential.

The Genesis of Trifluoromethylated Pyrazoles: A Historical Perspective on Synthetic Strategies

The journey to efficiently synthesize trifluoromethylated pyrazoles has been marked by the evolution of synthetic methodologies, from classical condensation reactions to modern, more versatile approaches.

The Classical Approach: The Knorr Pyrazole Synthesis and its Trifluoromethylated Adaptation

The cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883. This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] The adaptation of this classical method to produce trifluoromethylated pyrazoles relies on the use of trifluoromethylated 1,3-dicarbonyl compounds as starting materials.[7][8]

A prominent example is the synthesis of the COX-2 inhibitor Celecoxib. The synthesis involves the Claisen condensation of an acetophenone with ethyl trifluoroacetate to generate a trifluoromethylated 1,3-dicarbonyl adduct. Subsequent reaction with a substituted phenylhydrazine yields the desired 1,5-diaryl-3-trifluoromethylpyrazole core.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Scilit [scilit.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Introduction

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a halogenated, trifluoromethyl-substituted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural motifs—a pyrazole core, a bromine atom, and a trifluoromethyl group—confer specific physicochemical properties that make it a valuable building block in the synthesis of novel pharmaceutical agents. The bromine atom provides a reactive handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of parent molecules. An unambiguous structural confirmation is paramount for its application, and this is achieved through a combination of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and experimental considerations for its interpretation.

Chemical Structure and Properties:

-

Molecular Formula: C₄H₂BrF₃N₂

-

CAS Number: 93608-11-8, 19968-16-2

-

Physical Form: Solid[2]

References

1H NMR spectrum of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and multiplicities based on substituent effects, discuss the critical role of tautomerism, and provide a field-proven experimental protocol for acquiring high-quality spectral data.

Introduction: The Molecule and Its Significance

This compound is a disubstituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The substituents at the 3- and 5-positions—a bromine atom and a trifluoromethyl (CF₃) group—impart unique electronic properties and potential reactivity handles for further chemical modification.

-

The Trifluoromethyl Group (CF₃): This group is a powerful electron-withdrawing moiety due to the high electronegativity of fluorine.[1] Its presence significantly influences the electron density distribution within the pyrazole ring, which in turn affects the chemical shifts of the ring protons.[2][3][4] In drug design, the CF₃ group is often used to enhance metabolic stability, lipophilicity, and binding affinity.

-

The Bromine Atom (Br): As a halogen, bromine is also electronegative and exerts an inductive electron-withdrawing effect.[1] Its presence is expected to deshield adjacent protons. Furthermore, it provides a valuable site for synthetic elaboration through cross-coupling reactions.

Accurate structural confirmation via ¹H NMR is a critical first step in the utilization of this building block for any research or development application.

Annular Tautomerism: A Critical Consideration

A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[5][6] For this compound, this results in a dynamic equilibrium between two tautomeric forms.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foundational Principles: Decoding the ¹³C Spectrum of a Complex Heterocycle

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key heterocyclic building block in modern drug discovery and agrochemical development. Designed for researchers and drug development professionals, this document moves beyond a simple data report to offer a deep dive into the theoretical underpinnings, practical experimental design, and detailed spectral interpretation required for unambiguous structural confirmation.

The structural elucidation of this compound by ¹³C NMR spectroscopy is a compelling case study in understanding how distinct structural features manifest in the spectrum. The analysis hinges on predicting the chemical environment of the four unique carbon atoms and, crucially, interpreting the spin-spin coupling interactions between carbon (¹³C) and fluorine (¹⁹F) nuclei.

The Influence of the Pyrazole Core and Substituents

The ¹³C NMR spectrum is governed by the electron density around each carbon nucleus; higher electron density results in shielding (upfield shift, lower ppm), while lower electron density causes deshielding (downfield shift, higher ppm). The chemical shifts in our target molecule are modulated by a combination of factors:

-

The Pyrazole Ring: The aromatic nature of the pyrazole ring places its carbon signals in a predictable region of the spectrum. In N-H pyrazoles, the exact chemical shifts can be influenced by tautomerism, where the N-H proton can reside on either nitrogen atom.[1][2] For the purpose of this guide, we will consider the dominant tautomeric form for spectral prediction.

-

Electronegative Substituents: The bromine (Br) and trifluoromethyl (CF₃) groups are strongly electronegative and exert significant influence on the carbon skeleton.[3][4] The electron-withdrawing nature of these groups generally leads to a downfield shift for nearby carbons.[4][5]

The Definitive Signature: Carbon-Fluorine (C-F) Coupling

The presence of a trifluoromethyl group provides a rich and highly informative layer of data through ¹³C-¹⁹F spin-spin coupling.[6] Since ¹⁹F has a nuclear spin (I = ½) and is 100% naturally abundant, its magnetic moment couples with that of neighboring ¹³C nuclei, splitting the carbon signals into distinct multiplets.[7] The magnitude of the coupling constant (J), measured in Hertz (Hz), diminishes with the number of bonds separating the coupled nuclei.

For this compound, we anticipate the following coupling patterns:

-

One-Bond Coupling (¹JCF): A very large coupling between the CF₃ carbon and the three fluorine atoms, resulting in a quartet.

-

Two-Bond Coupling (²JCF): A significant coupling between C5 (the carbon attached to the CF₃ group) and the fluorine atoms, also producing a quartet.

-

Three-Bond Coupling (³JCF): A smaller coupling between C4 and the fluorine atoms, yielding a quartet.

-

Four-Bond Coupling (⁴JCF): A very small, and often unresolved, coupling between C3 and the fluorine atoms.[8][9]

The consistent appearance of these quartets is a powerful validation tool for confirming the structure.[10]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. This protocol is designed to maximize signal-to-noise while ensuring the accurate representation of all spectral features.

Step-by-Step Sample Preparation

-

Quantify the Analyte: Weigh approximately 50-100 mg of this compound. This higher concentration is necessary to overcome the low natural abundance (1.1%) and weaker magnetic moment of the ¹³C nucleus, ensuring a good signal-to-noise ratio within a reasonable acquisition time.[11]

-

Select the Solvent: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, ensuring the compound is fully soluble. The required volume for a standard 5 mm NMR tube is approximately 0.5-0.6 mL.[12]

-

Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small, clean vial. To ensure magnetic field homogeneity and prevent spectral line broadening, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality NMR tube. Any suspended particulate matter must be removed.

-

Add Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added.[11] Alternatively, the residual solvent signal can be used for calibration during data processing.

NMR Instrument and Acquisition Parameters

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer equipped with a broadband probe.

-

Experiment Setup: Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Tuning and Matching: Tune the probe for the ¹³C frequency to ensure efficient power transfer and optimal sensitivity.

-

Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Number of Scans (ns): Set to a minimum of 1024 scans. This can be increased as needed based on sample concentration to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point. While longer delays are needed for strict quantitative analysis, a 2s delay is sufficient for structural identification.[13]

-

Spectral Width (sw): Set a wide spectral width of approximately 220-240 ppm to ensure all carbon signals, from shielded to deshielded (like C=N carbons), are captured.[3]

-

Acquisition Time (aq): Typically 1-2 seconds.

-

-

Initiate Acquisition: Start the experiment by typing zg.

Data Processing

-

Fourier Transform: Once the acquisition is complete, apply an exponential multiplication function (e.g., efp) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.[14]

-

Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.0 ppm.[14]

-

Peak Picking and Integration: Identify all significant peaks. Note that integration in standard ¹³C NMR is not directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.[4][15]

Predicted Spectral Data and Interpretation

Based on established principles of NMR spectroscopy, we can predict the ¹³C NMR spectrum of this compound with a high degree of confidence.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF) | Rationale |

| C3 | ~130 - 140 | q (quartet) or bs | ⁴JCF ≈ 1-3 Hz | Attached to electronegative Br and N. Four-bond coupling to F may be too small to resolve, resulting in a broadened singlet (bs). |

| C4 | ~105 - 115 | q (quartet) | ³JCF ≈ 3-5 Hz | Shielded carbon of the pyrazole ring. Exhibits clear three-bond coupling to the CF₃ group. |

| C5 | ~145 - 155 | q (quartet) | ²JCF ≈ 30-40 Hz | Strongly deshielded by direct attachment to the electron-withdrawing CF₃ group and ring nitrogen. Shows significant two-bond C-F coupling. |

| CF₃ | ~118 - 125 | q (quartet) | ¹JCF ≈ 265-275 Hz | The trifluoromethyl carbon itself. Characterized by a very large one-bond coupling constant, which is a definitive signature. |

Visualizing Molecular Connectivity and Coupling

Diagrams are essential for visualizing the relationships between molecular structure and NMR data. The following Graphviz diagram illustrates the key through-bond C-F couplings that define the ¹³C NMR spectrum of the target molecule.

Caption: Key C-F coupling pathways in the molecule.

Conclusion

The ¹³C NMR analysis of this compound is an excellent demonstration of how modern spectroscopic techniques can provide unequivocal structural proof for complex organic molecules. The predictive power of understanding substituent effects, combined with the highly diagnostic multiplet patterns arising from carbon-fluorine coupling, allows for a confident and complete assignment of the carbon skeleton. The workflow presented herein provides a robust, self-validating framework for researchers, ensuring both the acquisition of high-quality data and its accurate, in-depth interpretation.

References

- 1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. acdlabs.com [acdlabs.com]

- 8. westmont.edu [westmont.edu]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. The basics of 13C-NMR spectroscopy [ns1.almerja.com]

safety and handling of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the trifluoromethyl and bromo substituents, make it a valuable synthon for creating complex molecular architectures with significant biological activity.[1][2][3] The pyrazole scaffold itself is a privileged structure, forming the core of numerous therapeutic agents.[4][5][6][7] However, its reactivity and potential hazards necessitate a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the essential safety protocols, handling procedures, reactivity data, and emergency responses associated with this compound. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity in the laboratory.

Chemical and Physical Properties

A foundational understanding of a compound's properties is the first step in ensuring its safe handling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| CAS Number | 93608-11-8 | [8][9][10] |

| Molecular Formula | C₄H₂BrF₃N₂ | [8][9][11] |

| Molecular Weight | 214.97 g/mol | [8][9] |

| Appearance | Solid | [8] |

| Purity | Typically ≥95-97% | [8][9] |

| SMILES | FC(F)(F)C1=CC(Br)=NN1 | [9] |

| InChI Key | ULONMXISWOZBAK-UHFFFAOYSA-N | [8] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its specific risks before handling.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8][12] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][13] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [8][12][13] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [8] |

Precautionary Measures and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory. The logic behind PPE selection is to create an impermeable barrier between the researcher and the chemical hazard.

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[14][15] The fume hood provides primary containment, protecting the user and the lab environment. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[15][16]

-

Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[16] This is critical to prevent contact with the eyes, as the compound is a serious eye irritant.[8][12]

-

Skin Protection : Wear chemical-impermeable gloves (e.g., nitrile) and a flame-retardant, anti-static lab coat.[17] Contaminated clothing should be removed immediately and laundered separately before reuse.[18] The goal is to avoid all personal contact with the skin.[18]

-

Respiratory Protection : If there is a risk of dust generation and engineering controls are insufficient, a NIOSH-approved respirator should be used.[18]

Caption: General workflow for safely handling hazardous solid compounds.

First Aid Measures

In the event of exposure, immediate and appropriate action is crucial.

-

If Swallowed : Immediately call a POISON CENTER or doctor.[8][12] Rinse the mouth with water.[12] Do NOT induce vomiting.[8][12]

-

In Case of Skin Contact : Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[12][13] If skin irritation occurs, seek medical advice.[18]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open.[13] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[13][16] Seek immediate medical attention from an ophthalmologist.[12]

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[14][19] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]

Storage and Handling Protocols

The stability and integrity of the compound depend on correct storage, while safe handling prevents exposure and contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][17] Recommended storage temperature is often around 4°C.[9]

-

The compound should be stored under an inert atmosphere, such as nitrogen, and protected from light to prevent degradation.[9]

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[17][18]

Detailed Handling Protocol: Weighing and Dispensing

This protocol is designed as a self-validating system, where each step mitigates a specific, identified risk.

-

Preparation : Before bringing the compound into the workspace, ensure all necessary equipment (spatulas, weigh boats, secondary containers, waste bags) is inside the chemical fume hood. This minimizes traffic in and out of the containment area.

-

Grounding : If working with large quantities, take precautionary measures against static discharge. Use anti-static tools and ground equipment where possible. Fine powders can be dispersed by static electricity, leading to loss of material and contamination of the workspace.

-

Dispensing : Open the main container inside the fume hood. Use a clean, dedicated spatula to transfer the solid to a tared, anti-static weigh boat or directly into the reaction vessel. Work slowly and deliberately to avoid generating airborne dust.

-

Sealing : Immediately after dispensing the required amount, securely seal the primary container. This is the most critical step to prevent accidental spills and atmospheric exposure.

-

Cleanup : Carefully wipe down the spatula and the weighing area with a solvent-dampened cloth to collect any residual powder. Dispose of the cloth and any contaminated items (like gloves and weigh boats) into a clearly labeled hazardous waste container.[18]

-

Post-Handling : After completing the task, remove gloves and lab coat according to proper procedure, and wash hands thoroughly with soap and water.[18]

Reactivity, Stability, and Applications

Understanding the chemical behavior of this compound is essential for designing safe and effective experiments.

-

Chemical Stability : The product is generally stable under recommended storage conditions (cool, dry, inert atmosphere).[9] Avoid exposure to heat and incompatible materials like strong oxidizing agents.[13]

-

Reactivity Profile : The pyrazole ring contains multiple reactive sites. The N-H proton can be deprotonated for N-alkylation or N-arylation. The C-Br bond is a key functional handle for cross-coupling reactions (e.g., Sonogashira, Suzuki), enabling the introduction of diverse substituents. Furthermore, the pyrazole ring itself can undergo functionalization, for instance, through bromination with N-bromosuccinimide (NBS).[2][20]

-

Applications in Drug Discovery : The trifluoromethyl-pyrazole motif is of significant interest due to the ability of the -CF₃ group to improve metabolic stability and binding affinity.[4] Derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory agents (e.g., COX inhibitors), antibacterial agents, and anticancer therapeutics.[3][4][6][21]

Caption: Reactivity sites and their utility in synthesizing bioactive molecules.

Spill Management and Waste Disposal

Preparedness for accidental releases is a non-negotiable aspect of laboratory safety.

Spill Response

Caption: Decision workflow for responding to a chemical spill.

-

Minor Spills : For small, contained spills, avoid generating dust.[18] Wear appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite, and carefully sweep it into a sealed container for disposal.[14] Wash the area down with large amounts of water, preventing runoff into drains.[18]

-

Major Spills : Evacuate the area immediately.[17] Alert emergency services and provide them with the substance name and Safety Data Sheet. Prevent personnel from re-entering the area until it has been deemed safe by professionals.

Waste Disposal

Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[12] Waste should be collected in suitable, closed containers and handled by a licensed professional waste disposal service.[17] Do not let the chemical enter drains or the environment.[17][18]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmajournal.net [pharmajournal.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. chemscene.com [chemscene.com]

- 10. 93608-11-8|this compound|BLD Pharm [bldpharm.com]

- 11. This compound | C4H2BrF3N2 | CID 68746581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. synquestlabs.com [synquestlabs.com]

- 20. researchgate.net [researchgate.net]

- 21. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in Organic Solvents

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, largely due to the versatile reactivity of the pyrazole core and the unique electronic properties imparted by its trifluoromethyl and bromo substituents.[1][2][3] The success of its application in drug discovery, process chemistry, and formulation development is fundamentally governed by its solubility profile in various organic solvents. This technical guide serves as a comprehensive resource for researchers, chemists, and formulation scientists, providing a deep dive into the theoretical and practical aspects of the solubility of this compound. We will explore the molecular-level interactions that dictate its solubility, present a predictive analysis of its behavior in common organic solvents, and provide detailed, field-proven protocols for its experimental determination.

Introduction to this compound

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The subject of this guide, this compound, is a valuable building block for synthesizing more complex molecules. Understanding its fundamental physicochemical properties is the first step toward its effective utilization.

Physicochemical Profile

A molecule's structure dictates its properties, including solubility. The key features of this compound are its aromatic pyrazole ring, which contains two nitrogen atoms, a hydrogen bond donor (N-H), a hydrogen bond acceptor (=N-), an electron-withdrawing trifluoromethyl group, and a bromo substituent. These characteristics create a molecule with moderate polarity and specific intermolecular interaction capabilities.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrF₃N₂ | [4][5] |

| Molecular Weight | 214.97 g/mol | [5][6] |

| Appearance | Solid | [6][7] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5] |

| LogP (Predicted) | 2.191 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 (pyrazole ring) | [5] |

The Critical Role of Solubility in Research and Development

Solubility is not merely a physical constant; it is a critical parameter that influences every stage of the chemical lifecycle:

-

Synthesis: The choice of solvent determines reaction rates, equilibria, and the feasibility of bringing reactants into the same phase.

-

Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a solvent system at varying temperatures.

-

Biological Screening: For drug discovery, compounds must be dissolved in a suitable solvent (often DMSO) to be tested in biological assays. Poor solubility can lead to inaccurate results or precipitation.

-

Formulation: The bioavailability of a potential drug is often limited by its solubility. Formulation scientists must find ways to dissolve the active pharmaceutical ingredient (API) for effective delivery.[8]

Theoretical Foundations of Solubility

The principle "like dissolves like" is the cornerstone of solubility prediction.[9] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For this compound, a combination of forces is at play.

Caption: Key intermolecular forces driving solubility.

-

Hydrogen Bonding: The N-H group on the pyrazole ring can act as a hydrogen bond donor, while the other nitrogen can act as an acceptor. This allows for strong interactions with polar protic solvents like methanol and ethanol.

-

Dipole-Dipole Interactions: The highly electronegative trifluoromethyl group creates a strong dipole moment. This facilitates dissolution in polar aprotic solvents like acetone, acetonitrile, and DMSO.

-

Van der Waals / Dispersion Forces: These weaker forces are present in all interactions and are the primary mechanism for solubility in nonpolar solvents like hexane or toluene. Given the polar nature of the molecule, these interactions are less dominant.

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). A substance dissolves spontaneously if ΔG is negative.

-

Enthalpy (ΔH): This represents the heat change. Energy is required to break the solute-solute and solvent-solvent bonds, and energy is released when solute-solvent bonds form. If the overall process releases heat, it is exothermic (ΔH < 0), and if it absorbs heat, it is endothermic (ΔH > 0).[10][11]

-

Entropy (ΔS): This represents the change in disorder. Dissolving a structured solid into a liquid solvent generally increases disorder (ΔS > 0), which favors dissolution.[9]

For most solids dissolving in a liquid, the process is endothermic, meaning solubility tends to increase with temperature, as the additional heat provides the energy needed to break the crystal lattice bonds.[10][12]

Predicted Solubility Profile in Common Organic Solvents

Disclaimer: This table is predictive. Experimental verification is essential for any research or development application.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding potential with the pyrazole N-H and nitrogen lone pair. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions due to the CF₃ group and polar nature of the ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Capable of dipole-dipole interactions and weak hydrogen bonding (with chloroform). |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Moderate polarity allows for some interaction, but lack of H-bond donation limits high solubility. |

| Aromatic | Toluene | Low | Primarily dispersion forces; mismatch in polarity with the solute. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Significant mismatch in polarity; only weak dispersion forces are possible. |

Experimental Determination of Solubility

To move from prediction to fact, solubility must be determined experimentally. Methodologies range from rapid qualitative assessments to rigorous quantitative measurements of thermodynamic equilibrium solubility.[8]

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. This compound | C4H2BrF3N2 | CID 68746581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 5-Bromo-3-(trifluoromethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Video: Solubility - Concept [jove.com]

- 10. Solubility - Wikipedia [en.wikipedia.org]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Solubility [chem.fsu.edu]

- 13. chembk.com [chembk.com]

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of the Trifluoromethyl-Pyrazole Scaffold

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole moiety stands out as a "privileged scaffold." Its planar, electron-rich structure is a cornerstone in the design of a multitude of therapeutic agents, facilitating specific binding to biological targets.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold, as in 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, dramatically enhances the molecular properties. The CF₃ group is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve the binding affinity of a molecule to its target enzyme or receptor.[3][4] This makes trifluoromethylated pyrazoles highly sought-after building blocks in the synthesis of novel pharmaceuticals and advanced agrochemicals.[4][5]

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for forming carbon-carbon (C-C) bonds, specifically for creating biaryl and heteroaryl-aryl structures.[6][7][8] This palladium-catalyzed reaction, which couples an organoboron compound (like a boronic acid) with an organic halide, is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based byproducts.[8][9][10] This guide provides an in-depth exploration of the application of this compound as a key substrate in Suzuki coupling, offering mechanistic insights, optimized protocols, and practical guidance for researchers in drug discovery and chemical synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. The process is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[11]

-